molecular formula C8H18N2 B1462839 N,1,3-trimethylpiperidin-4-amine CAS No. 1249616-50-9

N,1,3-trimethylpiperidin-4-amine

Cat. No.: B1462839
CAS No.: 1249616-50-9
M. Wt: 142.24 g/mol
InChI Key: RKKFHLLWOCTYCM-UHFFFAOYSA-N
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Description

“N,1,3-trimethylpiperidin-4-amine” is a chemical compound with the CAS Number: 1249616-50-9. It has a molecular weight of 142.24 and its IUPAC name is N,1,3-trimethyl-4-piperidinamine . It is a liquid in its physical form .


Synthesis Analysis

Piperidines, which include “this compound”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines, including “this compound”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its extraordinary properties have created a multitude of innovative applications in various fields .

Scientific Research Applications

Polymer Science and Biodegradable Materials

One significant application of N,1,3-trimethylpiperidin-4-amine derivatives is in the synthesis and characterization of degradable poly(β-amino esters). These polymers, synthesized via the addition of secondary amines to bis(acrylate esters), exhibit potential as non-toxic alternatives for gene delivery applications due to their ability to degrade into non-toxic byproducts and effectively bind and deliver DNA to cells (Lynn & Langer, 2000).

Catalysis and Synthesis of Amines

This compound derivatives serve as versatile intermediates in the asymmetric synthesis of amines, showcasing their utility in the efficient synthesis of a wide range of highly enantioenriched amines. This application is critical for the manufacture of agrochemicals, pharmaceuticals, and other amine-containing compounds, highlighting the importance of these derivatives in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).

Materials Chemistry and Surface Functionalization

In materials science, amine-functionalized silica represents a notable application area for this compound derivatives. The functionalization process involves the decoration of colloidal silica surfaces with amino groups, which find applications in catalysis, adsorption, and as supports for the immobilization of biomolecules. This application demonstrates the compound's role in enhancing the functionality and utility of material surfaces (Soto-Cantu, Cueto, Koch, & Russo, 2012).

Future Directions

Piperidines, including “N,1,3-trimethylpiperidin-4-amine”, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests a promising future for “this compound” in the field of drug discovery.

Biochemical Analysis

Biochemical Properties

N,1,3-trimethylpiperidin-4-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to changes in their activity . For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . For example, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects . For instance, high doses of this compound may lead to cellular toxicity, resulting in cell death or other adverse effects. Additionally, threshold effects may be observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids. Additionally, this compound may affect the flux of metabolites through metabolic pathways, altering the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, its localization to other organelles, such as the endoplasmic reticulum or nucleus, can impact various cellular processes.

Properties

IUPAC Name

N,1,3-trimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7-6-10(3)5-4-8(7)9-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKFHLLWOCTYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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